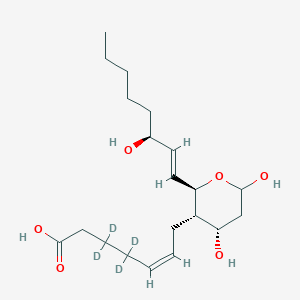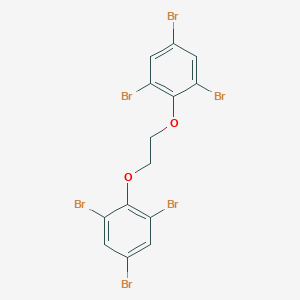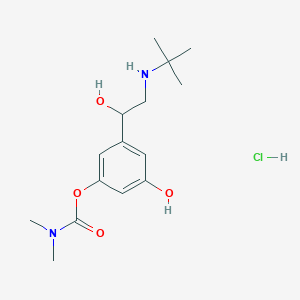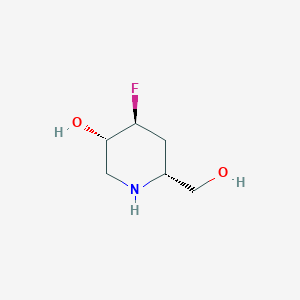
(3S,4S,6R)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S,6R)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been studied extensively for its unique properties and potential benefits in different areas of research. In
Mechanism Of Action
The mechanism of action of ((3S,4S,6R)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol is not well understood. However, it has been suggested that this compound may act by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and acetylcholine. It may also interact with various receptors in the brain, including the NMDA receptor and the sigma-1 receptor.
Biochemical And Physiological Effects
((3S,4S,6R)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal studies. It has also been found to have neuroprotective effects and may help to prevent or slow down the progression of neurological disorders. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
One of the primary advantages of using ((3S,4S,6R)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol in lab experiments is its potential for use in the development of new drugs and therapies. However, there are also some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not well understood, which makes it difficult to predict its effects in different experimental settings. Additionally, this compound may have some toxic effects at higher doses, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for research involving ((3S,4S,6R)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol. One possible direction is to further investigate the mechanism of action of this compound and identify its specific targets in the brain. Another possible direction is to explore the potential applications of this compound in the treatment of various diseases, including neurological disorders, cancer, and viral infections. Additionally, it may be worthwhile to investigate the potential side effects and toxicity of this compound at higher doses to better understand its safety profile. Overall, there is significant potential for future research involving ((3S,4S,6R)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol, and further studies are needed to fully understand its potential applications and limitations.
Synthesis Methods
((3S,4S,6R)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol can be synthesized through a multistep process involving the reaction of various chemical reagents. One of the commonly used methods for synthesizing this compound is the reaction of 4-fluoropiperidine with formaldehyde and sodium borohydride in the presence of a catalyst. The resulting product is then subjected to further reactions to obtain the final product.
Scientific Research Applications
((3S,4S,6R)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol has been extensively studied for its potential applications in various fields of research. One of the primary areas of research is in the development of new drugs and therapies for various diseases. This compound has been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been studied for its potential use in the treatment of cancer, diabetes, and viral infections.
properties
CAS RN |
151253-52-0 |
|---|---|
Product Name |
(3S,4S,6R)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol |
Molecular Formula |
C6H12FNO2 |
Molecular Weight |
149.16 g/mol |
IUPAC Name |
(3S,4S,6R)-4-fluoro-6-(hydroxymethyl)piperidin-3-ol |
InChI |
InChI=1S/C6H12FNO2/c7-5-1-4(3-9)8-2-6(5)10/h4-6,8-10H,1-3H2/t4-,5+,6+/m1/s1 |
InChI Key |
SPSOUXLLOJBBTK-SRQIZXRXSA-N |
Isomeric SMILES |
C1[C@@H](NC[C@@H]([C@H]1F)O)CO |
SMILES |
C1C(NCC(C1F)O)CO |
Canonical SMILES |
C1C(NCC(C1F)O)CO |
synonyms |
2-Piperidinemethanol,4-fluoro-5-hydroxy-,[2R-(2alpha,4beta,5alpha)]-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



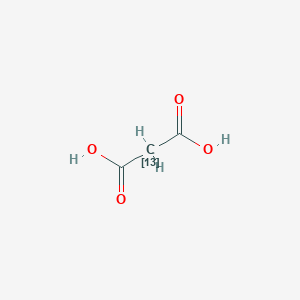
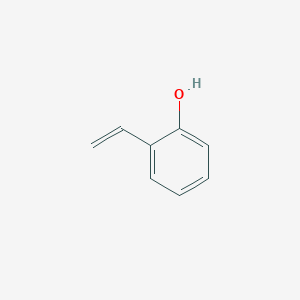
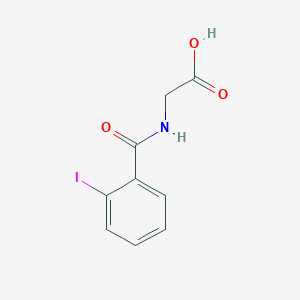
![(1S,1'S)-1,1'-Bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2,2'-bis[(S)-(dimethylamino)phenylme](/img/structure/B127233.png)
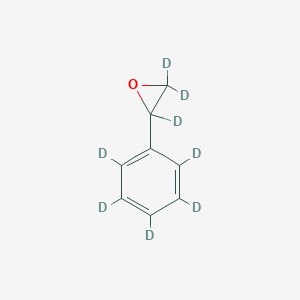
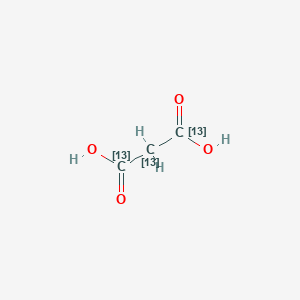
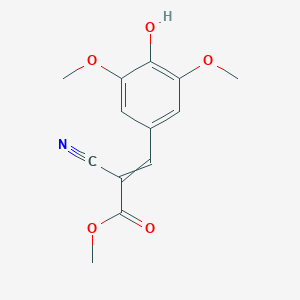
![1,4-Dibromo-2,5-bis[3-(sodiosulfo)propoxy]benzene](/img/structure/B127243.png)
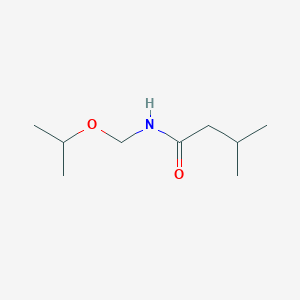
![6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B127250.png)
![Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]-](/img/structure/B127251.png)
